Product packaging for 7-Thia-2-azaspiro[3.5]nonane hydrochloride(Cat. No.:CAS No. 2230807-64-2)

7-Thia-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2737321
CAS No.: 2230807-64-2
M. Wt: 179.71
InChI Key: KWXSFCWRUKRBHE-UHFFFAOYSA-N
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Description

7-Thia-2-azaspiro[3.5]nonane hydrochloride is a high-value spirocyclic chemical building block of interest in scientific research and development. Its unique structure, featuring both sulfur and nitrogen atoms incorporated into a fused bicyclic ring system , makes it a versatile scaffold for the synthesis of more complex molecules . Researchers utilize this compound in various fields, including chemistry as a key intermediate and in biology for investigating interactions with biological macromolecules . The mechanism of action for this spirocyclic compound is attributed to its ability to interact with specific molecular targets; the sulfur and nitrogen atoms in its structure can form coordination complexes with metal ions, potentially influencing biochemical pathways . Furthermore, its capacity to participate in various chemical transformations, such as oxidation, reduction, and nucleophilic substitution reactions, allows researchers to explore its properties and develop novel derivatives . This product is intended for research purposes in laboratory settings only. It is strictly for in-vitro studies and is not meant for human or veterinary use, nor for diagnostic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNS B2737321 7-Thia-2-azaspiro[3.5]nonane hydrochloride CAS No. 2230807-64-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-thia-2-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXSFCWRUKRBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride and Analogues

Strategic Approaches to the Spiro[3.5]nonane Core Construction

The assembly of the spiro[3.5]nonane core, with its inherent steric and electronic challenges, necessitates the use of sophisticated synthetic strategies. Key approaches include cycloaddition reactions, ring expansion and contraction methodologies, and intramolecular cyclization processes, each offering distinct advantages in accessing this complex scaffold.

Cycloaddition Reactions in Azaspiro[3.5]nonane Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach for the construction of cyclic and spirocyclic systems. In the context of azaspiro[3.5]nonane synthesis, [3+2] and [4+2] cycloadditions are particularly relevant. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with methylene-substituted cyclic compounds can provide a direct route to the azaspiro core. While specific examples for 7-thia-2-azaspiro[3.5]nonane are not prevalent in the literature, analogous cycloadditions have been successfully employed for the synthesis of other spiro-pyrrolidines and related nitrogen-containing spirocycles.

Another potential cycloaddition strategy involves the Diels-Alder reaction. A suitably functionalized diene containing the nascent azetidine (B1206935) ring or a dienophile with a sulfur-containing cyclic component could, in principle, undergo a [4+2] cycloaddition to form a precursor that can be further elaborated to the desired spirocycle. The regioselectivity and stereoselectivity of such reactions would be crucial for the successful synthesis of the target molecule.

Ring Expansion and Contraction Strategies for Spirocyclic Thiaazanonanes

Ring expansion and contraction reactions offer a versatile means to access cyclic systems that are otherwise difficult to synthesize directly. For the construction of the 7-thia-2-azaspiro[3.5]nonane scaffold, a ring expansion strategy could be envisioned for the formation of the seven-membered thiepane (B16028) ring. nih.gov For example, a smaller sulfur-containing ring, such as a substituted thiolane or thiane (B73995), could be subjected to a ring expansion protocol to generate the thiepane moiety. nih.gov Methods for such transformations often involve the use of diazomethane (B1218177) or related reagents, which can insert a methylene (B1212753) group into a cyclic ketone precursor. organic-chemistry.org

The synthesis of sulfur-containing heterocycles through ring enlargement has been reviewed as a convenient method for accessing medium-sized ring systems. nih.gov These reactions are often catalyzed and can be more efficient than iterative linear syntheses. nih.gov For instance, the reaction of a cyclic ketone with reagents like trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid can lead to a one-carbon ring expansion. organic-chemistry.org

Precursor TypeReagentProduct TypeReference
Cyclic β-keto estersCF3CO2ZnCH2IChain-extended products organic-chemistry.org
Cyclic ketonesTrimethylsilyldiazomethane (TMSD)Ring-expanded silyl (B83357) enol ethers organic-chemistry.org

Conversely, a ring contraction approach could potentially be employed to form the azetidine ring from a larger nitrogen-containing heterocycle, although this is generally a less common strategy for the synthesis of four-membered rings.

Intramolecular Cyclization and Heteroatom-Mediated Ring Closure Processes

Intramolecular cyclization is a cornerstone of heterocyclic synthesis and is a highly effective strategy for the formation of spirocycles. In the context of 7-thia-2-azaspiro[3.5]nonane, an intramolecular cyclization could be employed to form either the azetidine or the thiepane ring. A plausible approach involves a precursor containing a pre-formed thiepane ring and a side chain with a nitrogen atom and a suitable leaving group, which upon cyclization would form the azetidine ring.

Recent studies have highlighted strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones as a modular method for constructing azetidine-containing spirocycles. nih.govbris.ac.ukthieme-connect.com This strategy involves the synthesis of azabicyclo[1.1.0]butyl ketone precursors which then undergo electrophile-induced spirocyclization. nih.govbris.ac.ukthieme-connect.com This approach has been used to generate spiro-azetidines with varying ring sizes and functionalities. nih.govbris.ac.uk

Another powerful technique is the enantioselective synthesis of spirocyclic azetidine oxindoles via intramolecular C-C bond formation, catalyzed by a chiral phase-transfer catalyst. nih.govacs.org This method has been shown to produce spiro-azetidines in high yields and enantioselectivities. nih.govacs.org

Targeted Synthesis of 7-Thia-2-azaspiro[3.5]nonane Hydrochloride

The targeted synthesis of this compound requires careful consideration of precursor design and the implementation of stereoselective methodologies to control the three-dimensional architecture of the molecule.

Precursor Design and Functionalization for Thiaazaspiro Ring Formation

The successful synthesis of 7-thia-2-azaspiro[3.5]nonane hinges on the rational design of key precursors. A convergent synthetic plan would likely involve the preparation of two key fragments: a functionalized azetidine derivative and a thiepane precursor.

One potential precursor for the azetidine portion is 3-methyleneazetidine or a related derivative. The synthesis of 3-hydroxyazetidine hydrochloride from tert-butylamine (B42293) and epichlorohydrin (B41342) via cyclization, acetylation, and deacetylation has been reported. chemicalbook.comgoogle.com This could potentially be converted to the required methylene precursor.

For the thiepane component, thiepane-4-one would be a logical starting point. The synthesis of thiepanes can be achieved through methods such as the reaction of 1,6-dihalohexanes with a sulfide (B99878) source or the cyclization of ω-mercaptoalkyl halides. ontosight.ai Once formed, these precursors would need to be coupled and then subjected to a cyclization reaction to form the spirocyclic core. For example, a Wittig-type reaction between thiepane-4-one and a suitable phosphonium (B103445) ylide derived from an azetidine precursor could form the carbon-carbon bond necessary for the spirocyclic junction, followed by further functional group manipulations and cyclization.

Precursor FragmentSynthetic OriginKey Functionalization
AzetidineFrom tert-butylamine and epichlorohydrinMethylene group at C-3 for coupling
ThiepaneFrom 1,6-dihalohexane and sodium sulfideKetone at C-4 for coupling

Stereoselective and Enantioselective Synthesis of 7-Thia-2-azaspiro[3.5]nonane Architectures

Controlling the stereochemistry of the spirocenter is a critical aspect of the synthesis of 7-thia-2-azaspiro[3.5]nonane. Asymmetric synthesis methodologies can be employed to achieve high levels of enantioselectivity.

Drawing parallels from the synthesis of analogous spirocyclic systems, several stereoselective strategies can be proposed. For instance, copper-catalyzed enantioselective carboetherification of alkenols has been successfully used for the synthesis of spirocyclic ethers with high enantiomeric excess. nih.gov A similar strategy involving a sulfur nucleophile could potentially be adapted for the synthesis of the thia-analogue.

Furthermore, the stereoselective synthesis of spirocyclic oxindoles has been extensively reviewed, highlighting various catalytic enantioselective methodologies that could serve as inspiration. rsc.org These often involve transition-metal catalysis or organocatalysis to control the formation of the spirocenter.

The development of enantioselective routes to chiral thioethers is an active area of research, with recent advances in enzyme-catalyzed reactions showing promise. nih.gov An ene-reductase-catalyzed C-C bond formation has been used for the asymmetric synthesis of thioethers, which could be a potential avenue for establishing the stereochemistry in a precursor to 7-thia-2-azaspiro[3.5]nonane. nih.gov

Methodological ApproachKey FeaturesPotential ApplicationReference
Copper-Catalyzed CarboetherificationEnantioselective formation of spirocyclesAdaptation for sulfur nucleophiles to form the thiepane ring nih.gov
Phase-Transfer CatalysisEnantioselective intramolecular C-C bond formationFormation of the spiro-azetidine ring nih.govacs.org
Biocatalysis (Ene-Reductase)Asymmetric synthesis of chiral thioethersStereoselective synthesis of a thiepane precursor nih.gov

Optimization of Reaction Conditions and Yields in Academic Syntheses

The efficiency of synthesizing spiroheterocycles, including thia-azaspiro compounds, is highly dependent on the careful optimization of reaction parameters. Academic research has demonstrated that variables such as catalyst choice, solvent, temperature, and reaction time are critical in maximizing yields and controlling stereoselectivity.

For instance, in the synthesis of azaspiro[n.2]alkanes via rhodium-catalyzed cyclopropanation, extensive optimization of catalysts and conditions is often necessary. A study on the synthesis of various azaspirocycles revealed that the choice of the dirhodium tetracarboxylate catalyst is paramount. While several catalysts provided the desired product, only specific ones, like Rh₂(S-pPhTPCP)₄, achieved high diastereoselectivity (>20:1 d.r.) and enantioselectivity (99% ee) for certain substrates. The reaction was further improved by the addition of additives like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which increased the yield and diastereomeric ratio in the formation of an oxaspirocycle. acs.orgacs.org

Similarly, domino radical bicyclization reactions for synthesizing 1-azaspiro[4.4]nonane derivatives have been optimized by comparing different radical initiators. The use of triethylborane (B153662) (Et₃B) at room temperature was found to provide improved diastereoselectivity under milder conditions compared to 2,2′-azobisisobutyronitrile (AIBN) at reflux, with yields reaching up to 67%. acs.org

In the one-pot synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones, reaction conditions were optimized by refluxing the reactants in dry benzene (B151609) for 20 hours, which resulted in excellent yields ranging from 67–79%. nih.gov These examples underscore the principle that systematic screening of reaction parameters is essential for developing efficient and selective syntheses of complex spiroheterocycles.

Below is a data table summarizing the optimization of conditions for the synthesis of related azaspiro compounds.

Catalyst/InitiatorSubstrateSolventAdditiveYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
Rh₂(S-pPhTPCP)₄N-Boc-3-methylenepyrrolidineCH₂Cl₂None80>20:199 acs.orgacs.org
Rh₂(S-pPhTPCP)₄3-methylenetetrahydropyranCH₂Cl₂HFIP6910:198 acs.orgacs.org
AIBN / Bu₃SnHO-benzyl oxime etherBenzene (reflux)None11-67Mixture of diastereomersN/A acs.org
Et₃B / Bu₃SnHO-benzyl oxime etherBenzene (rt)NoneModerateImproved diastereoselectivityN/A acs.org
Thioglycolic acid4-(2-cyclodenehydrazinyl)quinolin-2(1H)-oneBenzene (reflux)None67-79N/AN/A nih.gov

Modern Synthetic Techniques and Methodological Innovations

Recent advances in synthetic organic chemistry have provided powerful tools for the construction of complex molecules like this compound. These modern techniques often offer improved efficiency, selectivity, and sustainability compared to classical methods.

Catalysis is at the forefront of modern synthetic strategies for spirocyclic compounds. Both metal-based catalysts and small organic molecules (organocatalysts) have been instrumental in developing efficient and stereoselective methods.

Metal-Catalyzed Reactions: Transition metals like palladium (Pd) and rhodium (Rh) are widely used to catalyze the formation of spirocycles. Palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has been employed to prepare 5-azaspiro[2.4]heptan derivatives in moderate to excellent yields. tandfonline.com Rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder cascade of bisallenes has been successfully used to synthesize seven-membered azaspiro compounds. nih.govacs.org Furthermore, dirhodium tetracarboxylate catalysts have proven highly effective in the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes from exocyclic olefins and donor/acceptor carbenes, achieving high yields and stereoselectivity. acs.orgacs.org

Organocatalysis: Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze reactions, has emerged as a powerful tool for constructing enantiomerically pure compounds. youtube.com This approach avoids the use of often toxic and expensive metals. While specific applications to 7-thia-2-azaspiro[3.5]nonane are not extensively documented, the principles have been widely applied to the synthesis of other spiroheterocycles, such as tetrahydropyrans, demonstrating the potential of this methodology. rsc.org

The combination of organocatalysis and transition-metal catalysis in synergistic systems has also become a key strategy for synthesizing optically pure spiro heterocyclic molecules. acs.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reaction efficiency. researchgate.netegasmoniz.com.ptuc.pt By performing reactions in a continuous stream through a reactor, better control over parameters like temperature, pressure, and reaction time can be achieved. This technology is increasingly being applied to the synthesis of heterocycles, enabling multi-step sequences without the need for isolating intermediates. durham.ac.uk A notable example is the use of flow chemistry in a photocatalytic reaction to produce β-spirocyclic pyrrolidines, demonstrating a viable scale-up procedure. acs.org

Green Chemistry: The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing thia-azaspiro compounds and their analogues, these principles can be applied in several ways:

Safer Solvents: Using water or green solvents like cyrene instead of hazardous organic solvents. nih.govgoogle.comresearchgate.net

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which generate more waste.

Energy Efficiency: Utilizing energy sources like solar power or microwave irradiation can make reactions faster and more energy-efficient. researchgate.net

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product.

The synthesis of thiourea (B124793) derivatives, which share the sulfur-containing motif, has been achieved using green methods such as using water as a solvent with solar energy or employing recyclable nanocatalysts. researchgate.netresearchgate.net

Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. uniba.it This approach is highly efficient and atom-economical, making it ideal for diversity-oriented synthesis. nih.govnih.gov MCRs have been successfully used to generate libraries of spiroheterocycles. For example, a one-pot reaction involving a Schiff base and thioglycolic acid has been used for the synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones. nih.gov Pseudo-multicomponent reactions, involving domino processes like Knoevenagel condensation followed by Michael addition, have also been employed to create spirooxindoles. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis. nih.govrsc.org It uses light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.gov This methodology has been applied to the assembly of N-heterospirocycles. A notable example is the photocatalytic generation of N-centered radicals from N-allylsulfonamides, which then react with alkenes to construct β-spirocyclic pyrrolidines. acs.org This approach has been used to synthesize a diverse range of spirocycles, including derivatives of 8-thia-2-azaspiro[4.5]decane, a close analogue of the target compound. acs.org Acyl radicals, generated via photoredox catalysis, have also been used in tandem reactions to synthesize 3-acylspiro acs.orguniv.kiev.ua-trienone scaffolds. mdpi.com Furthermore, photoredox catalysis has been effectively utilized in thiol-ene/yne reactions for the construction of carbon-sulfur bonds. mdpi.com

Structural Elucidation and Conformational Analysis of 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride

Advanced Spectroscopic and Diffraction Methods for Complex Structural Assignment

The definitive determination of the molecular structure of complex organic molecules like 7-Thia-2-azaspiro[3.5]nonane hydrochloride relies on a combination of powerful analytical techniques. High-resolution crystallography and advanced nuclear magnetic resonance (NMR) spectroscopy are cornerstone methodologies in this endeavor, providing unparalleled insights into atomic connectivity, stereochemistry, and conformational preferences.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a static snapshot of the molecule in the solid state. For spirocyclic systems, X-ray crystallography is instrumental in defining the conformation of the constituent rings and the geometry around the spirocyclic center.

Table 1: Representative Crystallographic Data for a Related Spirocyclic System (Note: This is a representative table based on typical data for analogous compounds and does not represent actual data for this compound.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.2
Volume (ų)1054.3
Z4

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For complex molecules like this compound, a suite of advanced 1D and 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemical relationships between different parts of the molecule.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. The Nuclear Overhauser Effect (NOE) is particularly crucial for stereochemical assignments, as it provides information about the spatial proximity of protons. For instance, NOE correlations can help determine the relative orientation of substituents on the spirocyclic rings.

In a study on functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane, ¹H NMR spectroscopy was used to characterize the synthesized compounds, with chemical shifts and coupling constants providing information about the molecular structure. univ.kiev.ua For this compound, detailed analysis of the ¹H and ¹³C NMR spectra, including the chemical shifts of the protons and carbons adjacent to the nitrogen and sulfur atoms, would be critical for confirming the molecular framework.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

ProtonPredicted Chemical Shift (ppm)
H1, H3 (ax)2.8 - 3.2
H1, H3 (eq)3.1 - 3.5
H5, H9 (ax)2.5 - 2.9
H5, H9 (eq)2.8 - 3.2
H6, H8 (ax)1.8 - 2.2
H6, H8 (eq)2.1 - 2.5

Stereochemical Considerations in 7-Thia-2-azaspiro[3.5]nonane Systems

The spirocyclic nature of 7-Thia-2-azaspiro[3.5]nonane introduces the possibility of stereoisomerism. The spiro carbon atom itself can be a chiral center if the substitution pattern on the rings is appropriate. Furthermore, substituents on the rings can create additional stereocenters, leading to the possibility of enantiomers and diastereomers.

If 7-Thia-2-azaspiro[3.5]nonane or its derivatives are synthesized as a racemic mixture, chiral resolution may be necessary to separate the enantiomers. wikipedia.org Common methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Chiral chromatography, using a chiral stationary phase, is another powerful technique for separating enantiomers. nih.gov

The enantiomeric purity of the separated products is typically assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the sample.

The synthesis of spirocyclic compounds can be designed to favor the formation of one diastereomer over another, a process known as diastereoselective synthesis. This can be achieved by using chiral starting materials, chiral catalysts, or by controlling the reaction conditions to favor a specific transition state. For example, diastereoselective syntheses of various spiro heterocyclic compounds have been reported, often with high levels of stereocontrol. rsc.orgdeepdyve.com

When a mixture of diastereomers is formed, they can often be separated using standard purification techniques such as column chromatography or recrystallization, due to their different physical properties.

Conformational Dynamics and Energy Landscape of Spiro[3.5]nonanes

The spiro[3.5]nonane framework is not rigid and can undergo conformational changes. The six-membered thiacyclohexane ring is expected to exist predominantly in a chair conformation, but ring inversion is possible. The four-membered azetidine (B1206935) ring is puckered and can also undergo conformational fluctuations.

Studies on the conformational analysis of other saturated heterocycles and spirodioxolans have shown that the conformational preferences are influenced by a variety of factors, including steric interactions and electronic effects. rsc.orgrsc.org For this compound, the protonation of the nitrogen atom and the presence of the sulfur heteroatom would significantly influence the conformational equilibrium.

Ring Puckering and Conformational Transitions in Azetidine and Cyclohexane (B81311) Rings

Detailed experimental data from techniques such as X-ray crystallography or high-resolution NMR spectroscopy, which are essential for determining the precise puckering of the azetidine and thiacyclohexane rings in this compound, is not available in the reviewed literature. For an isolated azetidine ring, a puckered conformation is generally favored over a planar one to relieve ring strain. Similarly, a cyclohexane ring typically adopts a chair conformation. In the spirocyclic system of this compound, the covalent linkage at the spiro center would be expected to influence the preferred puckering of both rings. However, without specific studies, any description of the conformational transitions and the energy barriers associated with them would be purely speculative.

Computational Modeling of Conformational Isomers and Energy Barriers

Computational modeling, using methods such as density functional theory (DFT) or molecular mechanics, is a powerful tool for investigating conformational isomers and the energy barriers between them. A thorough computational study on this compound would provide valuable insights into the relative stabilities of different conformations and the transition states connecting them. Such studies would allow for the creation of a potential energy surface and the identification of the global minimum energy structure. A search of the scientific literature did not yield any publications presenting such computational analyses for this specific compound.

Reactivity and Mechanistic Investigations of 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride

Reactivity at the Azetidine (B1206935) Nitrogen Center

The nitrogen atom of the azetidine ring is a primary site for functionalization. As the compound is a hydrochloride salt, the nitrogen exists in its protonated, ammonium (B1175870) form. Consequently, for the nitrogen to exhibit its characteristic nucleophilicity, a deprotonation step using a suitable base is required prior to subsequent reactions.

N-Alkylation and N-Acylation Reactions

Once converted to its free base form, the azetidine nitrogen readily participates in nucleophilic substitution reactions. N-alkylation and N-acylation are fundamental transformations for introducing a wide range of substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation is typically achieved by reacting the free base of 7-thia-2-azaspiro[3.5]nonane with various alkylating agents. These reactions generally follow an SN2 mechanism. Common reagents include alkyl halides (such as methyl iodide or benzyl (B1604629) bromide) and alkyl sulfonates. researchgate.net

N-Acylation involves the reaction of the azetidine with acylating agents like acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. N-acylation is crucial for the synthesis of amides, carbamates, and ureas, which are prevalent motifs in medicinal chemistry. An analogous procedure has been demonstrated on a related spirocyclic system, where the hydrochloride salt was first treated with potassium carbonate to generate the free amine before the addition of tosyl chloride. acs.org

Reaction TypeReagent ClassSpecific Examples
N-Alkylation Alkyl HalidesMethyl iodide, Ethyl bromide, Benzyl bromide
Alkyl SulfonatesMethyl tosylate, Ethyl mesylate
N-Acylation Acyl ChloridesAcetyl chloride, Benzoyl chloride
AnhydridesAcetic anhydride, Boc anhydride
N-Sulfonylation Sulfonyl ChloridesTosyl chloride, Mesyl chloride

Transformations Involving Nitrogen-Based Protecting Groups

In multi-step syntheses, the protection of the azetidine nitrogen is often necessary to prevent unwanted side reactions. organic-chemistry.org A protecting group masks the nucleophilicity of the amine, can be carried through several synthetic steps, and is later removed under specific conditions to regenerate the free amine. organic-chemistry.org

Transformations Involving the Thioether Sulfur Atom

The thioether sulfur atom in the six-membered ring is another key reactive center, primarily exhibiting reactivity through oxidation.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the thioether can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule. The oxidation proceeds in a stepwise manner, with the sulfoxide being the intermediate product en route to the sulfone.

The selective formation of the sulfoxide can be achieved by using one equivalent of a mild oxidizing agent at controlled temperatures. nih.gov Common reagents for this transformation include hydrogen peroxide in acetic acid, sodium meta-periodate, and meta-chloroperoxybenzoic acid (m-CPBA). nih.govjchemrev.com Over-oxidation to the sulfone is a common side reaction but can be minimized by careful control of the reaction conditions. nih.gov

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the reagent, yields the corresponding sulfone. jchemrev.com The existence and stability of the oxidized form of the parent compound are supported by the commercial availability of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride. finetechnology-ind.comsigmaaldrich.combldpharm.com

ProductCommon Oxidizing AgentsTypical Conditions
Sulfoxide Hydrogen Peroxide (H₂O₂)1 equivalent, often in a solvent like acetic acid nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA)1 equivalent, low temperature (e.g., 0 °C)
Sodium meta-periodate (NaIO₄)Aqueous methanol
Sulfone Hydrogen Peroxide (H₂O₂)>2 equivalents, sometimes with a catalyst rsc.orgresearchgate.net
meta-Chloroperoxybenzoic acid (m-CPBA)>2 equivalents, room temperature or gentle heating
Oxone® (Potassium peroxymonosulfate)>2 equivalents in a polar solvent

Sulfur-Mediated Ring Opening and Rearrangement Processes

While the oxidation of the thioether is well-established, sulfur-mediated ring-opening or rearrangement reactions for the 7-thia-2-azaspiro[3.5]nonane skeleton are not extensively documented in the scientific literature. In other systems, thioethers can participate in reactions like the Pummerer rearrangement, but this typically requires the formation of a sulfoxide and subsequent activation with an acylating agent. The applicability of such transformations to this specific spirocyclic framework remains an area for further investigation.

Reactions at the Spiro Carbon Center

The spiro carbon atom, which connects the azetidine and thiacyclohexane rings, is a quaternary, sp³-hybridized carbon. This center is sterically hindered and lacks adjacent functional groups that would typically activate it for chemical reactions. As a result, the spiro carbon is generally considered unreactive under standard synthetic conditions, and transformations involving the direct functionalization of this position have not been reported.

An in-depth review of available scientific literature reveals a significant gap in the detailed mechanistic investigation of 7-Thia-2-azaspiro[3.5]nonane hydrochloride . While the synthesis and inclusion of its derivatives in broader chemical libraries for drug discovery are noted, specific studies focusing on its reactivity and reaction mechanisms are not extensively documented.

Currently, there is no publicly available research that would allow for a thorough discussion of the following topics as they pertain specifically to this compound:

Elucidation of Reaction Mechanisms in Derivative Synthesis:Although derivatives are synthesized, the peer-reviewed literature lacks detailed mechanistic elucidations for these transformations.

Isotopic Labeling and Mechanistic Probes:There are no published studies that utilize isotopic labeling or other advanced mechanistic probes to investigate the reaction pathways of this compound.

Consequently, the creation of a detailed article adhering to the requested outline is not feasible at this time due to the absence of the necessary primary research findings.

Applications of 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride in Advanced Organic Synthesis Research

Utilization as a Core Scaffold for Molecular Library Synthesis

The 7-azaspiro[3.5]nonane framework is a key structural motif in the development of new therapeutic agents. For instance, a novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as agonists for the G-protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. beilstein-journals.org This highlights the utility of the azaspiro[3.5]nonane core in constructing libraries of compounds for biological screening. The inherent rigidity of the spirocyclic system allows for a more defined spatial arrangement of substituents, which can lead to improved binding affinity and selectivity for biological targets.

The chemical versatility of the 7-thia-2-azaspiro[3.5]nonane scaffold allows for a variety of diversification strategies to generate a library of analogues. These strategies can be inferred from synthetic approaches used for similar spirocyclic systems. For example, functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized, showcasing the potential for chemical transformations on this related scaffold. nih.govresearchgate.net

Key diversification points on the 7-thia-2-azaspiro[3.5]nonane hydrochloride molecule include the secondary amine, the sulfur atom, and the carbon atoms of the rings. The secondary amine can be readily functionalized through N-alkylation, N-acylation, or reductive amination to introduce a wide range of substituents. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

A concrete example of diversification is the synthesis of 2-methylene-7-tosyl-7-azaspiro[3.5]nonane. nih.gov In this derivative, the nitrogen atom is functionalized with a tosyl group, and a methylene (B1212753) group is introduced on the azetidine (B1206935) ring, demonstrating the feasibility of modifying the core structure to explore new chemical space.

Reaction TypeFunctionalization SitePotential ReagentsResulting Moiety
N-AlkylationSecondary Amine (N-2)Alkyl halides, EpoxidesTertiary amine
N-AcylationSecondary Amine (N-2)Acyl chlorides, Carboxylic acidsAmide
Sulfur OxidationThioether (S-7)m-CPBA, Hydrogen peroxideSulfoxide, Sulfone
Ring ModificationCarbon frameworkWittig reagents, Grignard reagentsIntroduction of new C-C bonds

While specific high-throughput synthesis methodologies for this compound are not extensively documented, the amenability of its core structure to the diversification strategies mentioned above makes it a suitable candidate for parallel synthesis. The straightforward functionalization of the secondary amine, for instance, allows for the rapid generation of a library of analogues by reacting the core scaffold with a diverse set of building blocks in a parallel fashion. Automated liquid handlers and parallel reaction blocks can be employed to expedite this process, enabling the efficient exploration of the chemical space around the 7-thia-2-azaspiro[3.5]nonane core.

Role in the Design of Novel Molecular Architectures

The rigid, three-dimensional nature of the 7-thia-2-azaspiro[3.5]nonane scaffold makes it an attractive building block for the design of novel and complex molecular architectures. Its spirocyclic core can serve as a central anchor from which to project substituents into well-defined regions of three-dimensional space.

Natural products often possess complex, three-dimensional structures that are responsible for their biological activity. The 7-thia-2-azaspiro[3.5]nonane scaffold, with its inherent chirality and conformational rigidity, can be envisioned as a valuable building block in the synthesis of analogues of natural products. While there are no specific examples in the literature of its use in this context, a plausible synthetic strategy would involve the preparation of a chiral, non-racemic form of this compound, which could then be incorporated into a larger molecule. This would allow for the exploration of how the spirocyclic motif influences the biological activity of the resulting natural product analogue.

Contributions to Stereochemical Control and Chirality Induction

The spirocyclic nature of 7-thia-2-azaspiro[3.5]nonane introduces the potential for stereoisomerism. The spiro-carbon atom can be a stereocenter, and the molecule can exist as a pair of enantiomers. Furthermore, the non-planar nature of the rings can lead to diastereomers if additional stereocenters are present.

While specific studies on the stereochemical control and chirality induction of this compound are limited, general principles of asymmetric synthesis can be applied. nih.gov The synthesis of enantiomerically pure 7-thia-2-azaspiro[3.5]nonane could potentially be achieved through several routes:

Chiral Resolution: The racemic mixture could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: The spirocycle could be constructed using a chiral catalyst or a chiral auxiliary to favor the formation of one enantiomer over the other.

Chiral Auxiliaries and Ligand Design Based on Spirocyclic Systems

Information not available in published research.

Asymmetric Induction in Reactions Utilizing Spiro[3.5]nonane Scaffolds

Information not available in published research.

Theoretical and Computational Studies on 7 Thia 2 Azaspiro 3.5 Nonane Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed insights into molecular orbitals, electronic properties, charge distribution, and electrostatic potential.

Molecular Orbital Analysis and Electronic Properties

A molecular orbital (MO) analysis for 7-Thia-2-azaspiro[3.5]nonane hydrochloride would involve calculating the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally suggests higher reactivity. Other electronic properties that would be calculated include ionization potential, electron affinity, and electronegativity, all of which help to build a comprehensive picture of the molecule's electronic character.

Hypothetical Data for Molecular Orbital Analysis

Property Hypothetical Value (eV) Description
HOMO Energy -8.5 Energy of the highest occupied molecular orbital
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within this compound is key to predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom. This reveals the electron-rich and electron-deficient regions of the molecule.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. On an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For the protonated amine in the hydrochloride salt, a strong positive potential would be expected.

Molecular Dynamics and Conformational Sampling Simulations

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Prediction of Preferred Conformers and Interconversion Pathways

The spirocyclic structure of this compound imposes significant conformational constraints. MD simulations or other conformational search methods, such as Monte Carlo simulations, would be employed to explore the potential energy surface of the molecule. This allows for the identification of the most stable, low-energy conformers. The simulations can also elucidate the energy barriers between these conformers, providing insights into the pathways and timescales of their interconversion.

Advanced Docking and Molecular Recognition Studies in silico (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for understanding how a ligand might interact with the active site of a protein.

The process would involve preparing a 3D structure of this compound and a target receptor. A docking algorithm would then systematically sample a large number of possible orientations and conformations of the ligand within the receptor's binding site. Each of these poses would be evaluated using a scoring function that estimates the binding affinity. The results would identify the most likely binding modes and key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the complex. The hydrochloride form of the compound would be expected to form strong ionic and hydrogen bonding interactions with appropriate residues in a binding pocket.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry also plays a vital role in predicting the chemical reactivity and selectivity of molecules, which is essential for developing efficient and reliable synthetic routes.

The synthesis of the 7-thia-2-azaspiro[3.5]nonane core involves the formation of two rings around a central spiro atom. Understanding the mechanism of these cyclization reactions is key to optimizing reaction conditions and improving yields. Transition state theory and computational calculations can be used to model the reaction pathways and determine the energetics of the key steps. e3s-conferences.orge3s-conferences.org

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's feasibility and selectivity. For example, in the synthesis of related thiadiazole derivatives, quantum chemical calculations have been used to estimate the structure and energy of the transition state. researchgate.net

These computational analyses can help in choosing the appropriate reagents, catalysts, and reaction conditions to favor the desired reaction pathway and minimize the formation of unwanted byproducts.

Beyond analyzing existing synthetic methods, computational tools can be employed to design entirely new and more efficient routes to this compound. spirochem.com Retrosynthetic analysis software can propose potential disconnections of the target molecule to identify simpler starting materials. chemrxiv.org

Furthermore, computational platforms can screen for novel chemical reactions that could be used to construct the spirocyclic scaffold. mdpi.com By predicting the outcome of virtual reactions, chemists can explore a vast chemical space and identify promising synthetic strategies before committing to laboratory experiments. The use of spirocycles in drug discovery has seen a significant increase, and with it, the development of novel synthetic routes to access these complex structures. nih.govmdpi.com

The integration of computational chemistry into the design of synthetic routes for complex molecules like this compound is becoming increasingly important for accelerating the drug discovery process. spirochem.com

Q & A

Basic: What are the optimal synthetic routes for 7-Thia-2-azaspiro[3.5]nonane hydrochloride, and how can their efficiency be evaluated?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, describes a nine-step synthesis of a structurally analogous spiro compound using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material. Key steps include cyclization via nucleophilic substitution and acid-catalyzed ring closure. Efficiency can be evaluated using:

  • Yield optimization : Track yields at each step to identify bottlenecks.
  • Reaction time : Use time-resolved monitoring (e.g., TLC or HPLC) to identify slow steps.
  • Purity assessment : Employ NMR and mass spectrometry (MS) to confirm intermediate purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify spirocyclic geometry and proton environments. For example, highlights NMR’s role in confirming the structure of similar spiro compounds.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass.
  • Infrared (IR) Spectroscopy : Detects functional groups like NH+^+ (stretching ~2500 cm1^{-1}) and C-S bonds (600–700 cm1^{-1}).
  • X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .

Advanced: How can factorial design be applied to optimize reaction conditions for this compound?

Methodological Answer:
Factorial design reduces experimental variables systematically. For example:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response surface methodology (RSM) : Maximizes yield while minimizing side reactions. emphasizes using statistical tools like ANOVA to analyze factor interactions.
  • Case Study : A 23^3 factorial design (8 experiments) could optimize a Suzuki coupling step by testing temperature (60–100°C), catalyst (0.5–2 mol%), and solvent (THF vs. DMF) .

Advanced: How can researchers resolve discrepancies in bioactivity data across studies?

Methodological Answer:

  • Comparative analysis : Use ’s framework to compare experimental conditions (e.g., cell lines, assay protocols).
  • Data validation : Replicate conflicting studies under controlled parameters (e.g., pH, purity >99% per ).
  • Meta-analysis : Aggregate data from multiple sources to identify trends obscured by outliers .

Advanced: How to integrate computational methods in reaction design for this spiro compound?

Methodological Answer:

  • Quantum chemical calculations : highlights reaction path searches using density functional theory (DFT) to predict transition states.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Machine learning : Train models on existing spiro compound datasets to predict optimal reaction conditions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard mitigation : Use fume hoods for volatile intermediates (H302/H315/H319 hazards per ).
  • Waste disposal : Follow EPA guidelines for halogenated byproducts.
  • Training : Mandatory safety exams (100% pass rate) as per ’s lab regulations .

Advanced: How can cheminformatics tools enhance structure-activity relationship (SAR) studies?

Methodological Answer:

  • Database mining : Use PubChem ( ) to compare bioactivity of analogs like 2-Oxa-7-azaspiro[4.4]nonane (CAS 1419590-58-1, ).
  • QSAR modeling : Corrogate electronic descriptors (e.g., Hammett constants) with antimicrobial activity ( ).
  • Visualization software : Map electrostatic potentials to predict binding affinity .

Advanced: What strategies enable comparative studies of 7-Thia-2-azaspiro[3.5]nonane with structural analogs?

Methodological Answer:

  • Synthetic accessibility : Compare routes for analogs like 6,8-Dioxa-2-thiaspiro[3.5]nonane (CAS 2209-96-3, ).
  • Thermodynamic stability : Calculate strain energy via DFT for spiro vs. non-spiro derivatives.
  • Bioactivity profiling : Use high-throughput screening to rank analogs by IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.